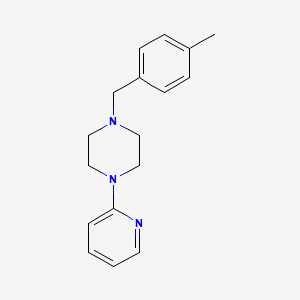
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as MPBP and has been the subject of scientific research due to its potential applications in the field of pharmacology.
作用機序
The mechanism of action of MPBP is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the central nervous system. MPBP has been found to enhance the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to bind to adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects
MPBP has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPBP has also been found to increase the release of norepinephrine, which is a neurotransmitter involved in the regulation of the sympathetic nervous system. MPBP has been found to increase heart rate and blood pressure, which are physiological effects associated with the activation of the sympathetic nervous system.
実験室実験の利点と制限
MPBP has various advantages and limitations for lab experiments. One advantage is that it is a well-established compound with a known synthesis method. This makes it easy to obtain and use in research experiments. Another advantage is that it exhibits affinity for various receptors in the central nervous system, which makes it a versatile compound for studying the effects of neurotransmitters on behavior and physiology. One limitation is that MPBP has not been extensively studied in humans, and its effects on human physiology are not fully understood. Another limitation is that MPBP exhibits affinity for various receptors, which makes it difficult to isolate the effects of specific neurotransmitters on behavior and physiology.
将来の方向性
There are various future directions for the study of MPBP. One direction is to further investigate its mechanism of action and its effects on neurotransmitter release and behavior. Another direction is to study its potential applications in the treatment of neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, future studies could investigate the effects of MPBP on human physiology and behavior, as well as its potential side effects and toxicity. Overall, MPBP has the potential to be a valuable compound for studying the central nervous system and its effects on behavior and physiology.
合成法
The synthesis method of MPBP involves the reaction between 4-methylbenzyl chloride and 2-pyridylpiperazine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain pure MPBP. The synthesis method of MPBP has been well-established and is widely used in research laboratories.
科学的研究の応用
MPBP has been studied for its potential applications in the field of pharmacology. It has been found to exhibit affinity for various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. MPBP has been studied as a potential treatment for various neurological disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-5-7-16(8-6-15)14-19-10-12-20(13-11-19)17-4-2-3-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFBOGYLMYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5869357.png)
![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)



![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)